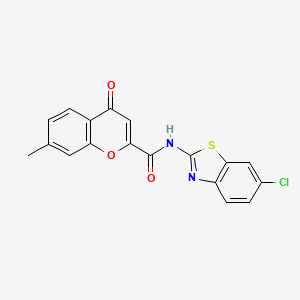

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene-4-one core fused with a benzothiazole moiety. The 6-chloro substituent on the benzothiazole ring and the 7-methyl group on the chromene scaffold are critical for its molecular interactions and physicochemical properties.

Properties

Molecular Formula |

C18H11ClN2O3S |

|---|---|

Molecular Weight |

370.8 g/mol |

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H11ClN2O3S/c1-9-2-4-11-13(22)8-15(24-14(11)6-9)17(23)21-18-20-12-5-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |

InChI Key |

HYRGUJUFJFGPPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1,3-benzothiazol-2-amine with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted benzothiazole derivatives .

Scientific Research Applications

The compound has been evaluated for various biological activities, demonstrating potential in the following areas:

Antimicrobial Activity

Research indicates that N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits significant antimicrobial properties:

| Microorganism | IC50 (μM) | Notes |

|---|---|---|

| Mycobacterium tuberculosis | 7.05 | Significant antibacterial activity |

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Effective against Gram-negative bacteria |

Anticancer Properties

In vitro studies have shown that the compound possesses selective cytotoxicity towards various cancer cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Selective against cancer cells |

| A549 (lung cancer) | 12.0 | Moderate cytotoxicity |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes, which is crucial in drug development:

| Enzyme | IC50 (μM) | Notes |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.25 | Comparable to established inhibitors |

Case Studies

Several studies have explored the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Antimicrobial Studies

A study focused on the efficacy of the compound against Mycobacterium tuberculosis reported an IC50 value of 7.05 μM, indicating notable antibacterial activity . The compound was also tested against other pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxic effects, particularly against MCF-7 cells with an IC50 of 10.5 μM . This selectivity suggests a favorable therapeutic index for potential anticancer applications.

Enzyme Inhibition Profiles

The compound's inhibitory effects on acetylcholinesterase were analyzed, revealing an IC50 value of 0.25 μM, comparable to standard treatments . This property positions it as a candidate for further development in neuropharmacology.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins. The compound may also interact with other enzymes and receptors, leading to a range of biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzothiazole Derivatives

The benzothiazole ring is a common pharmacophore in medicinal chemistry. Key analogs include:

6-Fluoro-substituted Analog

- Compound : 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

- Structural Difference : Substitution of the 6-chloro group with 6-fluoro on the benzothiazole ring.

- Implications : Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to chlorine, though steric effects could reduce solubility .

Thiadiazole-linked Analog

- Compound : 6-chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

- Structural Difference : Replacement of benzothiazole with a 1,3,4-thiadiazole ring bearing a prop-2-enylsulfanyl group.

- The allylthio group may increase lipophilicity, affecting membrane permeability .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, analogs from the benzodithiazine and benzothiazole families (–3) provide methodological insights:

Key Observations :

- The 6-fluoro analog shares a similar carbonyl IR peak (~1740 cm⁻¹) with the thiadiazole derivative, suggesting conserved electronic environments in the chromene-carboxamide region.

Electron-Withdrawing Substituents

- Chloro vs. Fluoro: Chlorine’s larger atomic radius may enhance π-π stacking in hydrophobic pockets, while fluorine’s electronegativity could improve metabolic stability. No direct bioactivity data are available for comparison.

- Thiadiazole vs. Benzothiazole : Thiadiazole’s smaller ring size and additional sulfur atom may alter binding kinetics, as seen in related benzodithiazine derivatives (–3), which exhibit antimicrobial and anti-inflammatory activity .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a chromene backbone substituted with a benzothiazole moiety. The structural characteristics are crucial for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results suggest a dose-dependent and time-dependent decrease in cell viability, with PC3 cells being more sensitive to treatment compared to DU145 cells .

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : Studies have shown that the compound induces chromatin condensation and DNA damage, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against Mycobacterium tuberculosis and other bacterial strains.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 5 μg/mL |

| Staphylococcus aureus | 10 μg/mL |

| Escherichia coli | 15 μg/mL |

These findings highlight the compound's potential as a dual-action agent against both cancer and infectious diseases .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

- In Vivo Studies : A study involving animal models showed that administration of this compound resulted in significant tumor reduction compared to control groups.

- Combination Therapy : Research indicated enhanced efficacy when combined with traditional chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Q & A

Q. Advanced Research Focus

- BV2 Microglia Assay : LPS-stimulated BV2 cells can quantify TNF-α/IL-6 suppression via ELISA. Pre-treat cells with 10–50 µM compound for 24 hours .

- Primary Microglia Cultures : Isolate cells from C57BL/6 mice and measure phagocytic activity (e.g., FITC-dextran uptake) to assess neuroinflammation modulation .

- Dose-Response Analysis : Use IC50 values to compare potency with reference compounds (e.g., dexamethasone).

How can structure-activity relationship (SAR) studies guide analog design?

Q. Advanced Research Focus

- Substituent Variation : Replace the 6-Cl group on benzothiazole with Br or CF3 to evaluate electronic effects on bioactivity .

- Chromene Modifications : Introduce methyl or methoxy groups at the 7-position to enhance lipophilicity and blood-brain barrier penetration .

- Biological Testing : Prioritize analogs with >50% inhibition in microglial activation assays for in vivo stroke models .

Which computational tools predict binding affinity to target proteins?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with inflammatory targets (e.g., COX-2 or NF-κB). Generate SMILES strings from PubChem data for ligand preparation .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy .

What chromatographic methods ensure purity for pharmacological assays?

Q. Basic Research Focus

- Flash Chromatography : Use silica gel (230–400 mesh) with gradients like ethyl acetate/hexane (1:3 to 1:1) to isolate intermediates .

- HPLC : Employ C18 columns (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water + 0.1% TFA) to achieve >95% purity .

How to resolve contradictions between experimental and computational data?

Q. Advanced Research Focus

- Cross-Validation : Compare DFT-calculated NMR shifts (Gaussian 09) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility .

- Crystallographic Reanalysis : Check for disorder or twinning in X-ray data. Reprocess with SHELXE to improve phase accuracy .

- Sensitivity Analysis : Vary force field parameters (e.g., AMBER vs. CHARMM) in MD simulations to identify robust binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.